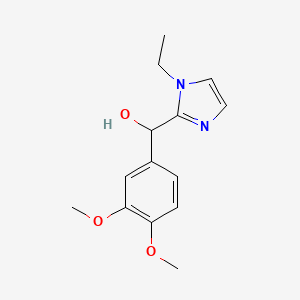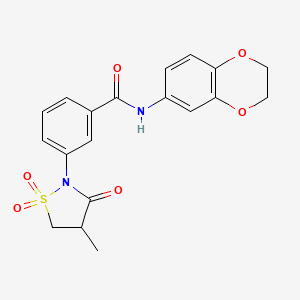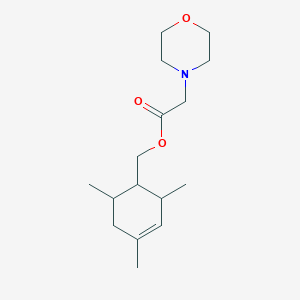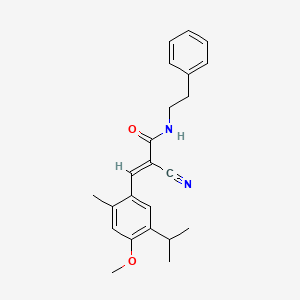
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphorus-containing compound that is commonly referred to as MDPO or MDPPO. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of MDPPO is not fully understood, but it is believed to involve the formation of a phosphorane intermediate, which is responsible for the compound's fluorescence and phosphorescence properties. The compound's ability to detect ROS and oxygen is due to its sensitivity to changes in the local environment, which alter its fluorescence and phosphorescence properties.
Biochemical and Physiological Effects:
MDPPO has been shown to have low toxicity and does not exhibit significant biochemical or physiological effects in vitro or in vivo. However, the compound's potential toxicity and effects on living organisms have not been extensively studied, and further research is needed to determine its safety for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
MDPPO has several advantages for use in lab experiments, including its high sensitivity, selectivity, and stability. The compound's fluorescence and phosphorescence properties make it an excellent probe for detecting ROS and oxygen in biological samples. However, MDPPO has some limitations, including its potential toxicity and the need for specialized equipment for detecting its fluorescence and phosphorescence properties.
Zukünftige Richtungen
There are several future directions for research on MDPPO, including the development of new synthetic methods for the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its safety for use in various applications. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in detecting other analytes and biomolecules.
Synthesemethoden
MDPPO can be synthesized using different methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with diphenylphosphoryl chloride and triethylamine. The reaction leads to the formation of 3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol, which is then oxidized using hydrogen peroxide to yield MDPPO. Other methods that have been used to synthesize MDPPO include the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with phosphorus oxychloride followed by hydrolysis and oxidation.
Wissenschaftliche Forschungsanwendungen
MDPPO has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a phosphorescent probe for detecting oxygen. The compound has also been used in the development of biosensors for detecting glucose and other analytes. Additionally, MDPPO has been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the epoxidation of olefins.
Eigenschaften
IUPAC Name |
2-hydroxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O4P/c14-18(15)13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-18/h1-9,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJWSDVLVBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC=C3OP2(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)


![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)